molecular formula C10H12Br2N2 B2935815 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide CAS No. 1803586-89-1

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2935815
CAS No.: 1803586-89-1
M. Wt: 320.028
InChI Key: LYISKFCNCGCDJJ-UHFFFAOYSA-N
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Description

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C10H11BrN2·HBr. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.

Preparation Methods

The synthesis of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate bromoacetone derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions typically involve the use of a strong acid such as hydrobromic acid to facilitate the formation of the hydrobromide salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-bromo-2-propan-2-ylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.BrH/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISKFCNCGCDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2C=CC(=CC2=N1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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